molecular formula C6H15ClN2O2 B1145378 N-[(Boc)amino]methylamine Hydrochloride CAS No. 73017-98-8

N-[(Boc)amino]methylamine Hydrochloride

Cat. No.: B1145378
CAS No.: 73017-98-8
M. Wt: 146.193646
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Boc)amino]methylamine Hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O2 and its molecular weight is 146.193646. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(aminomethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-6(2,3)10-5(9)8-4-7;/h4,7H2,1-3H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDDHKIWAABLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational Principles of N Protected Amines in Contemporary Organic Synthesis

Strategic Role of Amine Protecting Groups in Complex Molecule Construction

In the intricate field of organic synthesis, the construction of complex molecules, particularly those with multiple functional groups like natural products and pharmaceuticals, requires a high degree of control over chemical reactions. numberanalytics.com Functional groups are the reactive centers of a molecule, and their indiscriminate reactivity can lead to undesired side products, low yields, and convoluted purification processes. chemistryabc.com Amines, being nucleophilic and basic, are particularly susceptible to a wide array of reactions, including oxidation, alkylation, and acylation. libretexts.org This inherent reactivity often necessitates a strategy to temporarily mask the amine functionality while other chemical transformations are carried out elsewhere in the molecule. chemistryabc.comlibretexts.org

This temporary masking is achieved through the use of "protecting groups". organic-chemistry.orgnumberanalytics.com A protecting group is a chemical moiety that is reversibly attached to a functional group to decrease its reactivity. organic-chemistry.org The process involves three key stages: the introduction of the protecting group, the desired chemical reaction on another part of the molecule, and finally, the removal (or deprotection) of the protecting group to restore the original amine. organic-chemistry.org

The choice of a protecting group is critical and depends on several factors, including its stability under various reaction conditions and the ease and selectivity of its removal. organic-chemistry.org An ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reaction steps, and readily removable in high yield without affecting other parts of the molecule. organic-chemistry.org

In the synthesis of complex molecules, multiple protecting groups may be employed to shield different functional groups. numberanalytics.com This often involves an "orthogonal strategy," where different protecting groups that can be removed under distinct conditions are used. organic-chemistry.org For instance, one group might be removed under acidic conditions, while another is cleaved by base or through hydrogenation. organic-chemistry.org This allows for the selective deprotection and reaction of specific sites within a complex molecular architecture, a cornerstone of modern total synthesis and medicinal chemistry. numberanalytics.comorganic-chemistry.org

The tert-Butyloxycarbonyl (Boc) Group: Mechanistic Underpinnings of Protection and Deprotection in Amine Chemistry

Among the arsenal (B13267) of amine protecting groups, the tert-butyloxycarbonyl (Boc) group is one of the most widely utilized in organic synthesis, especially in peptide chemistry. numberanalytics.comtotal-synthesis.comfishersci.co.uk It protects the amine by converting it into a carbamate (B1207046), which significantly reduces the nucleophilicity and basicity of the nitrogen atom. organic-chemistry.orgchemistrysteps.com This is because the lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group. libretexts.org

Protection Mechanism

The most common method for introducing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) (Boc₂O). total-synthesis.comjkchemical.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide, triethylamine (B128534), or 4-dimethylaminopyridine (B28879) (DMAP), although it can proceed without a base in some cases. total-synthesis.comfishersci.co.uk The mechanism involves the nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of the Boc anhydride. total-synthesis.comchemistrysteps.com This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. jkchemical.com This leaving group subsequently decomposes into the stable gas carbon dioxide and a tert-butoxide anion, which is protonated by the newly N-protonated amine, driving the reaction to completion. total-synthesis.comjkchemical.com

Table 1: Common Reagents and Conditions for Boc Protection of Amines

ReagentBaseSolvent(s)Temperature
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxide, Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Sodium bicarbonateWater, Tetrahydrofuran (B95107) (THF), Acetonitrile, Dichloromethane (B109758) (DCM), DioxaneRoom Temperature to 40°C
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)Triethylamine (TEA)Dioxane, AcetonitrileRoom Temperature
tert-Butyl Chloroformate (Boc-Cl)Base (e.g., Triethylamine)Aprotic SolventsLow Temperature

This table presents a summary of common conditions for the Boc protection reaction. total-synthesis.comfishersci.co.uk

Deprotection Mechanism

A key advantage of the Boc group is its lability under acidic conditions, while being stable to most bases, nucleophiles, and catalytic hydrogenation. total-synthesis.com This characteristic makes it orthogonal to other common protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group (removed by base) and the benzyloxycarbonyl (Cbz) group (removed by hydrogenolysis). total-synthesis.com

The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in solvents like methanol, ethyl acetate, or dioxane. fishersci.co.ukwikipedia.org The mechanism begins with the protonation of the carbonyl oxygen of the carbamate by the acid. chemistrysteps.com This is followed by the cleavage of the carbon-oxygen bond to release the highly stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.comchemistrysteps.com The tert-butyl cation is typically scavenged by the counter-ion or an added scavenger like anisole (B1667542) to prevent it from alkylating other nucleophilic sites on the substrate. wikipedia.org The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine, now typically as its ammonium (B1175870) salt. chemistrysteps.comjkchemical.com

Table 2: Common Reagents and Conditions for Boc Deprotection

ReagentSolvent(s)TemperatureNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureOften used as a 25-50% solution in DCM. fishersci.co.ukwikipedia.org
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate, MethanolRoom TemperatureTypically a 3-4 M solution is used. fishersci.co.ukwikipedia.org
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TemperatureUsed for selective cleavage of secondary N-Boc groups. fishersci.co.ukjkchemical.com
Trimethylsilyl Iodide (TMSI)Dichloromethane (DCM), AcetonitrileRoom TemperatureA milder method for sensitive substrates. fishersci.co.ukwikipedia.org

This table outlines common methods for the removal of the Boc protecting group. fishersci.co.ukjkchemical.comwikipedia.org

N-[(Boc)amino]methylamine Hydrochloride: A Central Synthon in Advanced Chemical Research

This compound is a bifunctional building block, or synthon, of significant value in modern organic synthesis. It features a methylamine (B109427) backbone where one amino group is protected by a Boc group, and the other is present as a hydrochloride salt. The hydrochloride salt form enhances the compound's stability and improves its solubility in polar solvents, facilitating its handling and use in various reaction media.

The strategic placement of the Boc group on one of the two amine functionalities makes this compound a versatile tool for the controlled, stepwise elaboration of molecular structures. The free primary amine (as its hydrochloride salt) is available for nucleophilic reactions, such as acylation, alkylation, or condensation, while the Boc-protected amine remains unreactive. Subsequently, the Boc group can be removed under acidic conditions to reveal a second primary amine, allowing for further functionalization at that site.

This differential reactivity is particularly exploited in the synthesis of complex molecules, including:

Peptide Synthesis: It serves as a key intermediate in the construction of peptides and peptidomimetics. It can be coupled with carboxylic acids to form amide bonds, facilitating the synthesis of dipeptides and larger peptide structures.

Synthesis of Heterocycles: The diamine nature of the deprotected core is useful for constructing various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in many biologically active compounds.

Pharmaceutical Intermediates: It is employed in the synthesis of chiral amino acid derivatives and other complex structures that are crucial for the development of new pharmaceutical agents. For example, it has been used in the preparation of N-Boc-2-(aminocycloalkylene) amino acid derivatives.

The utility of this compound as a synthon is demonstrated in its application for creating specific molecular architectures where precise control over the reactivity of multiple amine groups is paramount.

Table 3: Physicochemical Properties of this compound

PropertyValue
CAS Number 73017-98-8
Molecular Formula C₆H₁₅ClN₂O₂
Molecular Weight 182.65 g/mol
Appearance White to off-white solid
Solubility Soluble in polar solvents

This table provides key identifiers and physical properties of the title compound.

Synthetic Methodologies for N Boc Amino Methylamine Hydrochloride and Analogous Boc Protected Methylamine Derivatives

Direct Synthetic Routes to N-Boc-Protected Primary Amines

Direct synthetic routes aim to construct the core structure of Boc-protected methylamines in a streamlined fashion, often through one-pot procedures that enhance operational simplicity and yield.

Reductive Amination Protocols for Methylamine (B109427) Scaffold Introduction

Reductive amination is a cornerstone for C-N bond formation and is widely used for synthesizing amines from carbonyl compounds. nih.gov A particularly effective strategy for preparing N-Boc protected secondary amines is the one-pot tandem direct reductive amination/N-Boc protection procedure. nih.gov This method involves the reaction of a primary amine with an aldehyde in the presence of a reducing agent and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

A key reagent in modern reductive amination is sodium triacetoxyborohydride (B8407120) (STAB), which is favored for its mildness and selectivity. nih.gov The general procedure involves mixing an aldehyde and an amine hydrochloride, which, after the addition of a base like triethylamine (B128534), form an imine intermediate in situ. This intermediate is then reduced by STAB in the presence of (Boc)₂O to yield the N-Boc protected secondary amine directly. nih.govnih.gov This tandem approach is highly efficient and circumvents common issues such as overalkylation, which can lead to the formation of undesired tertiary amines. nih.gov Furthermore, it prevents intramolecular cyclization in cases where substrates like γ- or δ-amino esters are used. nih.gov

The versatility of this protocol has been demonstrated with a wide array of aldehydes and amines, consistently providing good to excellent yields. nih.gov

Table 1: Examples of Tandem Direct Reductive Amination/N-Boc Protection Yields refer to isolated products after purification.

AldehydeAmineN-Boc Protected ProductYield (%)Reference
BenzaldehydeMethyl 4-aminobutyrate hydrochlorideMethyl N-benzyl-N-Boc-4-aminobutyrate90 nih.gov
4-ChlorobenzaldehydeMethyl 5-aminovalerate hydrochlorideMethyl N-(4-chlorobenzyl)-N-Boc-5-aminovalerate87 nih.gov
CyclohexanecarboxaldehydeBenzylamineN-Boc-N-cyclohexylmethyl(benzyl)amine80 nih.gov
BenzaldehydeAnilineN-Boc-N-benzylanilineLow Yield nih.gov

Direct Alkylation Strategies for N-Functionalization

Direct N-alkylation is a fundamental method for synthesizing amines, typically involving an SN2 reaction between an amine nucleophile and an alkyl halide. youtube.comacsgcipr.org In the context of preparing Boc-protected methylamine derivatives, this strategy can be employed by alkylating a suitable N-Boc protected amine. A significant challenge in direct alkylation is the potential for overalkylation, where the desired primary or secondary amine product reacts further with the alkylating agent to form secondary or tertiary amines, or even quaternary ammonium (B1175870) salts. youtube.comresearchgate.net

Utilizing a protecting group like Boc on the nitrogen atom modulates its nucleophilicity and can be a key part of a strategy to achieve mono-alkylation. For instance, a secondary Boc-protected amine can be deprotonated with a strong base, such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide to yield the tertiary amine. researchgate.net While direct alkylation of N-H in a Boc-carbamate is common, it often requires strong bases. researchgate.net

An alternative approach involves the alkylation of a primary amine with a large excess of the amine relative to the alkylating agent to statistically favor mono-alkylation. youtube.com However, a more controlled synthesis involves protecting the amine first. For example, a primary amine can be reacted with an alkyl halide to form a secondary amine, which is then protected with a Boc group in a subsequent step.

Convergent Synthesis Approaches for N-[(Boc)amino]methylamine Hydrochloride

Convergent synthesis involves the preparation of separate fragments of a target molecule, which are then combined. This strategy is often more efficient for complex molecules. organic-chemistry.orgnih.gov For a relatively simple molecule like this compound, this approach entails the formation of the Boc-protected amine followed by its conversion to the hydrochloride salt.

Formation of the Boc-Protected Amine Moiety

The protection of an amine as its tert-butyl carbamate (B1207046) (Boc-amine) is one of the most common transformations in organic synthesis. masterorganicchemistry.comfishersci.co.uk The standard and widely adopted method involves reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) in the presence of a base. organic-chemistry.orgbzchemicals.com

The reaction mechanism begins with the nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O. chemistrysteps.comcommonorganicchemistry.com This leads to a tetrahedral intermediate that subsequently collapses, expelling a tert-butyl carbonate group. This unstable group decomposes into carbon dioxide and the tert-butoxide anion, which is a strong base capable of deprotonating the newly formed N-protonated carbamate. chemistrysteps.comcommonorganicchemistry.com Alternatively, an external base like triethylamine (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) is added to neutralize the proton. fishersci.co.ukbzchemicals.com The choice of solvent is flexible, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, and aqueous mixtures being commonly used. fishersci.co.uknih.gov

Table 2: Common Conditions for N-Boc Protection of Amines

ReagentBaseSolventTypical ConditionsReference
(Boc)₂OTriethylamine (TEA)Tetrahydrofuran (THF)Room Temperature bzchemicals.com
(Boc)₂OSodium Bicarbonate (NaHCO₃)Chloroform/Water (Biphasic)Reflux fishersci.co.uk
(Boc)₂O4-Dimethylaminopyridine (DMAP)AcetonitrileRoom Temperature fishersci.co.uk
(Boc)₂ONone (Catalyst-free)WaterRoom Temperature organic-chemistry.orgnih.gov

Acid Salt Formation and Isolation Techniques

Once the N-Boc protected amine is synthesized and purified, it is often converted into a more stable and easily handled salt form. The hydrochloride salt is common due to its crystallinity and enhanced solubility in certain solvents.

The formation of the hydrochloride salt is typically achieved by treating a solution of the Boc-protected amine with hydrochloric acid. fishersci.co.uk The HCl can be introduced in various forms, such as an aqueous solution, a solution in an organic solvent like dioxane or isopropanol, or as anhydrous HCl gas. fishersci.co.uksciencemadness.org The choice of solvent is crucial for successful isolation. The free-base amine is dissolved in a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether, ethyl acetate, or isopropanol. sciencemadness.org Upon addition of the HCl solution, the amine hydrochloride salt precipitates and can be collected by filtration. sciencemadness.org

For instance, a common laboratory procedure involves dissolving the purified Boc-amine in a minimal amount of a suitable organic solvent and then adding a solution of HCl in ether or dioxane until precipitation is complete. sciencemadness.org The resulting solid is then filtered, washed with a non-polar solvent like cold ether to remove any residual impurities, and dried under vacuum.

Purification of the resulting salt can be critical, especially to remove inorganic by-products like ammonium chloride, which can co-precipitate. Recrystallization from a suitable solvent system, such as ethanol (B145695) or n-butanol, can be employed to obtain the final product in high purity. orgsyn.org The insolubility of ammonium chloride in hot n-butanol makes it an excellent solvent for this purification. orgsyn.org

Catalytic Advancements in Boc-Protected Amine Synthesis

While the standard Boc-protection protocol with (Boc)₂O and a stoichiometric base is robust, research has focused on developing more efficient and greener catalytic methods. These advancements aim to reduce waste, use milder conditions, and improve chemoselectivity.

Several catalytic systems have been reported to effectively promote N-tert-butoxycarbonylation:

Iodine: Molecular iodine (I₂) at a catalytic loading (e.g., 10 mol%) can efficiently catalyze the Boc protection of a wide range of aliphatic and aromatic amines under solvent-free conditions at room temperature. acs.org This method is practical, high-yielding, and avoids the use of bulk solvents. acs.org

Ionic Liquids: 1-Alkyl-3-methylimidazolium-based ionic liquids have been shown to act as catalysts for N-Boc protection. organic-chemistry.org They are thought to activate the (Boc)₂O reagent through hydrogen bonding, facilitating the reaction with the amine. organic-chemistry.org

Reusable Solid Catalysts: Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) serves as a highly efficient, inexpensive, and reusable heterogeneous catalyst for the chemoselective N-Boc protection of amines under solvent-free conditions. organic-chemistry.org

Catalyst-Free in Water: In a significant advancement towards green chemistry, the N-tert-butoxycarbonylation of amines can be performed in water without any catalyst. organic-chemistry.orgnih.gov This method is highly chemoselective, preventing side reactions like the formation of isocyanates or ureas, and the products are often obtained in high purity by simple extraction. organic-chemistry.org

These catalytic and alternative methods provide valuable tools for organic chemists, offering milder reaction conditions, enhanced selectivity, and improved environmental profiles compared to traditional protocols.

Transition Metal-Catalyzed Transformations (e.g., Palladium-Mediated Carbon-Nitrogen Bond Formation)

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly for producing amine-containing molecules vital to the pharmaceutical and materials sciences. Among the most powerful methods for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This reaction facilitates the coupling of amines with aryl halides or pseudohalides and has become a preferred method due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to classical methods. wikipedia.orglibretexts.org

The synthetic utility of the Buchwald-Hartwig reaction has been significantly enhanced by the development of successive generations of catalyst systems, especially through the design of specialized phosphine (B1218219) ligands. wikipedia.org The reaction is not only applicable to aryl halides but has been extended to include aryl triflates, mesylates, and nonaflates, broadening its versatility. libretexts.orgrsc.org

The general catalytic cycle for the Buchwald-Hartwig amination involves several key steps:

Oxidative Addition : A Pd(0) complex reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. wikipedia.orglibretexts.org

Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. libretexts.org

Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the product aryl amine and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org

A crucial aspect of a successful Buchwald-Hartwig amination is the careful selection of the reaction components. The choice of palladium precursor, ligand, base, and solvent can dramatically influence the reaction's efficiency, yield, and selectivity, particularly when dealing with challenging substrates like primary alkylamines where over-arylation can be a competing side reaction. acs.org

Below is an interactive table summarizing the key components of a typical Buchwald-Hartwig catalytic system.

The development of ligands such as BrettPhos has been particularly noteworthy, enabling the highly selective monoarylation of primary aliphatic amines, including methylamine, which was previously a significant challenge. researchgate.net

Biocatalytic Pathways for Enantioselective Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure chiral amines, which are critical building blocks for pharmaceuticals. illinois.edunih.gov Among the most versatile biocatalysts for this purpose are transaminases (TAs), specifically ω-transaminases (ω-TAs). illinois.edumdpi.com These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. mdpi.comfrontiersin.org

The reaction mechanism is a well-studied "ping-pong bi-bi" kinetic process, which occurs in two half-reactions. mdpi.commdpi.com First, the PLP cofactor, bound to a lysine (B10760008) residue in the enzyme's active site, accepts an amino group from an amine donor, forming a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. In the second half-reaction, the amino group is transferred from the PMP to a prochiral ketone substrate, yielding the chiral amine product and regenerating the PLP cofactor for the next catalytic cycle. mdpi.comfrontiersin.org

There are three primary strategies for employing ω-transaminases in the synthesis of enantiopure amines: mdpi.com

Asymmetric Synthesis : This is the most direct approach, where a prochiral ketone is converted into a single enantiomer of a chiral amine with high enantiomeric excess (ee). nih.govmdpi.com

Kinetic Resolution : A racemic mixture of a chiral amine is subjected to an enantioselective transaminase. One enantiomer is selectively deaminated to the corresponding ketone, leaving the other enantiomer enriched. This method's main limitation is a theoretical maximum yield of 50% for the desired amine. mdpi.comnih.gov

Deracemization : This advanced strategy overcomes the 50% yield limit of kinetic resolution. It typically involves a multi-enzyme or chemo-enzymatic cascade. nih.govrsc.org One common approach uses two stereocomplementary ω-TAs. The first (e.g., an (R)-selective TA) enantioselectively deaminates one enantiomer of the racemic amine. The resulting ketone is then aminated by the second (e.g., an (S)-selective TA) to form the desired enantiopure amine, theoretically achieving 100% conversion and enantiomeric excess. mdpi.comacs.orglookchem.com

The following interactive table compares these biocatalytic approaches.

Isotopic Labeling Strategies: Preparation of Deuterated N-Methylamine Derivatives

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (D), are invaluable tools in medicinal chemistry for studying drug metabolism and can sometimes enhance a drug's pharmacokinetic profile. clearsynth.comresearchgate.net The synthesis of deuterated N-methylamine derivatives often requires specific strategies to ensure high levels of deuterium incorporation at the desired position.

A practical and efficient method for preparing deuterated methylamine hydrochloride involves using a Boc-protected starting material to control reactivity and avoid byproducts. google.comresearchgate.net One reported strategy begins with N-(tert-butoxycarbonyl)benzylamine (Boc-benzylamine). researchgate.net This approach prevents the formation of undesired tri- and tetra-substituted methyl byproducts that can occur in conventional methylation methods. google.com

The synthesis proceeds in several steps:

Deuteromethylation : Boc-benzylamine is treated with a strong base, such as sodium hydride (NaH) or n-butyllithium, to deprotonate the nitrogen. The resulting anion is then reacted with a deuterated methylation reagent, such as deuterated methyl tosylate (TsOCD₃), to install the trideuteromethyl group. researchgate.net

Boc Deprotection : The Boc protecting group is removed under acidic conditions to yield the N-(trideuteromethyl)benzylamine salt. researchgate.net

Debenzylation : The final step is the removal of the benzyl (B1604629) group via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst. This cleavage releases the desired deuterated methylamine, which is isolated as its hydrochloride salt. google.comresearchgate.net

This method provides high yields and simplifies purification, offering a valuable pathway for the synthesis of deuterated drugs. google.comresearchgate.net

An interactive table outlining this synthetic sequence is provided below.

Mechanistic Studies and Reactivity Profiles of N Boc Amino Methylamine Hydrochloride

Elucidation of Reaction Pathways Involving the Boc-Protected Amine Nucleophile

The hydrochloride salt of N-[(Boc)amino]methylamine ensures its stability and handling. For the amine to participate in nucleophilic reactions, the free base must be generated, typically by treatment with a non-nucleophilic base. Once liberated, the primary amine exhibits characteristic nucleophilic properties, albeit modulated by the adjacent Boc-protected amine.

The primary reaction pathway for the nucleophilic amine is acylation . This can be achieved with a variety of acylating agents. The general mechanism involves the nucleophilic attack of the primary amine nitrogen onto the electrophilic carbonyl carbon of the acylating agent, proceeding through a tetrahedral intermediate.

A common reaction is the formation of amides. For instance, the reaction with an acyl chloride proceeds as follows:

Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the acyl chloride.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Chloride Expulsion and Deprotonation: The intermediate collapses, expelling a chloride ion, and a base removes the proton from the nitrogen, yielding the final N-acylated product.

The hydrochloride form of the starting material can influence the reaction conditions, often requiring at least two equivalents of a base – one to neutralize the HCl salt and another to scavenge the proton generated during acylation.

Influence of the Boc Group on Amine Reactivity, Regioselectivity, and Stereoselectivity

The Boc group is an electron-withdrawing group, which has a significant impact on the reactivity of the adjacent primary amine. This influence is primarily electronic, reducing the nucleophilicity and basicity of the primary amine compared to an unsubstituted alkylamine.

Reactivity: The electron-withdrawing nature of the carbamate (B1207046) moiety decreases the electron density on the primary amine's nitrogen atom. This deactivation makes it a weaker nucleophile. Consequently, reactions with electrophiles may require more forcing conditions (e.g., higher temperatures, stronger electrophiles, or longer reaction times) compared to simpler primary amines.

Regioselectivity: In N-[(Boc)amino]methylamine, the two nitrogen atoms have vastly different reactivities. The Boc-protected nitrogen is part of a carbamate and is non-nucleophilic under typical conditions. The primary amine is the sole site of nucleophilic attack. This inherent difference ensures high regioselectivity in reactions such as acylation, alkylation, and Michael additions, where the reaction occurs exclusively at the primary amine.

Stereoselectivity: As N-[(Boc)amino]methylamine is an achiral molecule, stereoselectivity is not a factor in its own reactions. However, when it reacts with a chiral electrophile, the steric bulk of the Boc group can influence the diastereoselectivity of the reaction by dictating the trajectory of the incoming electrophile to minimize steric hindrance.

Characterization of Key Intermediates and Transition States in Reaction Systems

The direct characterization of intermediates and transition states in the reactions of N-[(Boc)amino]methylamine hydrochloride is challenging due to their transient nature. However, their existence is inferred from kinetic studies and analogy to well-established reaction mechanisms.

In acylation reactions, the key intermediate is the tetrahedral intermediate . While not directly observable under normal conditions, its formation is the rate-determining step in many acyl transfer reactions. Its structure can be stabilized by hydrogen bonding interactions with the solvent or other species in the reaction mixture.

In reactions involving deprotection of the Boc group, which typically occurs under acidic conditions, the key intermediates are a protonated carbamate and the tert-butyl cation . nih.gov The initial protonation of the carbamate carbonyl oxygen is followed by the loss of the tert-butyl group to form a stable carbocation. nih.gov This is then followed by the decomposition of the resulting carbamic acid to the free amine and carbon dioxide. nih.gov

Reaction TypeKey Intermediate/Transition StateMethod of Inference/Characterization
N-AcylationTetrahedral IntermediateKinetic Studies, Mechanistic Analogy
Boc Deprotection (Acid-catalyzed)Protonated Carbamate, tert-Butyl CationProduct Analysis, Mechanistic Studies on Boc-amines nih.gov
N-AlkylationSN2 Transition StateKinetic Isotope Effects, Computational Modeling

Application of Computational Chemistry for Mechanistic Delineation (e.g., Density Functional Theory Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the mechanistic details of reactions involving N-[(Boc)amino]methylamine. DFT calculations can be used to model reaction pathways, determine the geometries and energies of reactants, intermediates, transition states, and products, and to understand the electronic effects of the Boc group.

Modeling Reaction Pathways: DFT can be employed to map the potential energy surface for reactions such as N-acylation. This allows for the calculation of activation energies, which provides a quantitative measure of the influence of the Boc group on the reactivity of the primary amine.

Analysis of Electronic Structure: Natural Bond Orbital (NBO) analysis can be used to quantify the electron-withdrawing effect of the Boc group. By calculating the charge distribution on the nitrogen atoms, it is possible to rationalize the observed regioselectivity.

Transition State Analysis: DFT calculations can locate and characterize the transition state structures for various reactions. For example, in an SN2 alkylation reaction, the geometry of the transition state, including the bond-forming and bond-breaking distances, can be precisely determined. This information is crucial for understanding the factors that control the reaction rate and selectivity.

While specific DFT studies on this compound are not widely available in the literature, studies on similar Boc-protected amines and diamines provide a framework for what would be expected. For instance, calculations on the thermal deprotection of N-Boc amines have shown a correlation between the electrophilicity of the N-Boc carbonyl group and the reaction rate. acs.org

Computational MethodApplication to N-[(Boc)amino]methylamineExpected Insights
DFT (e.g., B3LYP)Geometry Optimization and Energy CalculationsRelative stabilities of conformers, reaction energetics
NBO AnalysisElectron Density and Charge DistributionQuantification of the Boc group's electronic effect
Transition State Search (e.g., QST2/3)Locating Transition State StructuresActivation energy barriers, mechanistic pathway elucidation

Strategic Applications of N Boc Amino Methylamine Hydrochloride As a Versatile Synthetic Precursor

Utilization in the Construction of Substituted Alkylamines

The synthesis of substituted alkylamines is a cornerstone of organic and medicinal chemistry, as this functional group is present in countless pharmaceuticals and biologically active compounds. nih.gov N-[(Boc)amino]methylamine hydrochloride serves as a key precursor for creating substituted N-alkylamines through various synthetic strategies. The free primary amine can act as a nucleophile in reactions with alkyl halides, epoxides, or as a partner in reductive amination with aldehydes and ketones.

One of the most powerful methods for alkylamine synthesis is the Mannich reaction, a three-component reaction that combines an amine, an aldehyde (like formaldehyde), and a carbon nucleophile to form an aminoalkylated product. nih.gov this compound is an ideal amine component in such reactions. After the initial C-N bond formation, the Boc-protected amine remains intact, ready for subsequent deprotection and further functionalization. This approach allows for the controlled and stepwise construction of complex polyamines and other substituted amine architectures.

Furthermore, modern coupling methodologies have expanded the toolkit for C-N bond formation. For instance, copper-catalyzed and palladium-catalyzed reactions enable the coupling of amines with a variety of partners. organic-chemistry.org The primary amine of this compound can participate in these advanced coupling reactions, leading to the synthesis of arylamines and other previously inaccessible structures. The Boc-protected nitrogen provides a latent reactive site, which is a strategic advantage in multistep synthesis.

Reaction Type Reactant Partner Resulting Structure Significance
Reductive AminationAldehydes or KetonesN-Substituted, Boc-protected diamineAccess to asymmetrically substituted diamines
Nucleophilic SubstitutionAlkyl HalidesN-Alkyl, Boc-protected diamineStraightforward alkyl chain introduction
Mannich ReactionFormaldehyde (B43269) + C-H AcidBoc-protected aminomethylated compoundRapid increase in molecular complexity nih.gov
Epoxide OpeningEpoxidesBoc-protected amino alcoholSynthesis of valuable amino alcohol scaffolds researchgate.net

**4.2. Role in the Assembly of Complex Molecular Architectures

The strategic placement of nitrogen atoms is critical in the design of functional molecules. This compound provides a reliable C1-N synthon for building elaborate molecular structures, from nitrogen-containing heterocycles to modified natural products and peptides.

Nitrogen-containing heterocycles are fundamental scaffolds in drug discovery. The dual functionality of this compound makes it an excellent component for constructing these ring systems. A notable example is its use in multicomponent reactions to assemble complex heterocyclic frameworks in a single step.

Recent research has demonstrated an innovative multicomponent double Mannich alkylamination that utilizes both C(sp²)–H and unactivated benzylic C(sp³)–H bonds. nih.gov In this process, an alkylamine hydrochloride, a 3-alkylbenzofuran, and formaldehyde are efficiently assembled to create structurally diverse and complex benzofuran-fused piperidines. nih.gov This reaction highlights how a simple precursor like this compound can be used to rapidly build drug-like molecules with significant molecular complexity by forming multiple C-N and C-C bonds in a controlled manner. nih.gov The resulting piperidine (B6355638) structure retains the Boc-protected amine, offering a handle for further diversification or linkage to other molecular fragments.

While direct incorporation into a final natural product target is one application, this compound is often more strategically employed in the synthesis of crucial building blocks that are later used in the total synthesis of natural products and their analogs. Its role is to provide a simple, protected aminomethyl unit that can be elaborated into more complex structures.

For example, the synthesis of β-amino acids is a significant challenge in organic chemistry, as these motifs are key components of various biologically active compounds and are used in the development of peptide-based drugs. nih.govnih.gov Safe and efficient methods to synthesize enantiopure N-Boc-β³-amino acid methyl esters have been developed as alternatives to hazardous traditional methods. nih.govnih.gov These β-amino acids are then used as key intermediates in the formal synthesis of natural products like sedum alkaloids. nih.gov The fundamental aminomethyl unit, as provided by this compound, is a conceptual starting point for the carbon- and nitrogen-containing backbone of such unnatural amino acids.

The modification of peptides with unnatural amino acids is a powerful strategy to enhance their therapeutic properties. nih.gov N-methylation of the peptide backbone is a common modification that can increase proteolytic stability, improve membrane permeability, and control the conformation of the peptide. nih.govnih.govnih.gov Consequently, the synthesis of optically pure N-methyl amino acids is of great importance. monash.eduresearchgate.net

This compound serves as a versatile precursor for synthesizing such unnatural amino acids. The core structure provides the essential C-N unit. Through a sequence of reactions, such as alkylation of the free amine followed by functionalization of the carbon atom, it can be converted into a variety of unnatural amino acid scaffolds.

The synthesis of N-methyl amino acids often involves the methylation of a protected amino acid. nih.govresearchgate.net this compound can be envisioned as a building block in a convergent synthesis where it is first N-methylated and then coupled with other fragments to construct the final N-methyl amino acid structure. This modular approach allows for the creation of a diverse library of unnatural amino acids for incorporation into peptide chains, leading to new therapeutic candidates with improved pharmacological profiles. nih.gov

Application Area Building Block Synthesized Significance in Final Molecule Relevant Research
Heterocycle SynthesisBenzofuran-fused PiperidinesCore scaffold for drug-like moleculesMulticomponent Mannich reactions nih.gov
Natural Product Synthesisβ³-Amino Acid PrecursorsKey components of peptide-based natural productsFormal synthesis of sedum alkaloids nih.govnih.gov
Peptide ChemistryN-Methyl Amino AcidsEnhanced stability and membrane permeability of peptidesImproved pharmacokinetic properties of peptide drugs nih.govnih.gov

Contribution to Chemical Probe Design for Biochemical Investigations

Chemical probes are essential tools for studying biological processes within living systems. These molecules are designed to interact with a specific biological target, such as a protein or enzyme, and report on its activity or location through a reporter tag (e.g., a fluorophore, biotin, or a photo-crosslinker). The design of a chemical probe typically involves three key components: a target recognition group, a reporter group, and a linker that connects them.

This compound is an ideal reagent for introducing a short, flexible, and functionalizable linker into chemical probes. After deprotection, the resulting primary amine serves as a versatile chemical handle for conjugation chemistry. This amine can be readily acylated or reacted with isothiocyanates, sulfonyl chlorides, or other electrophilic reagents to attach the probe to either the recognition element or the reporter tag.

The aminomethyl group is a common motif in linker design due to its stability and chemical versatility. By using the Boc-protected form, synthetic chemists can build a complex recognition element first, and then, in a late-stage step, deprotect the amine and attach the reporter group. This strategy is highly advantageous as it prevents the often sensitive and expensive reporter tags from being exposed to harsh reaction conditions used earlier in the synthesis. While specific examples directly citing this compound in probe synthesis require a deep literature dive, its utility is evident from its fundamental structure, which provides a protected, nucleophilic linker ideal for the modular assembly of sophisticated biochemical tools.

Future Prospects and Emerging Research Avenues for N Boc Amino Methylamine Hydrochloride

Greener Pastures: The Drive for Sustainable and Atom-Economical Synthetic Protocols

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. In this context, the synthesis of N-[(Boc)amino]methylamine hydrochloride and its derivatives is being reimagined to minimize environmental impact and maximize resource efficiency. A primary focus is the development of atom-economical synthetic routes that incorporate the majority of the starting material atoms into the final product, thereby reducing waste.

Current research is exploring the use of catalytic systems that avoid stoichiometric reagents, which are often toxic and generate significant waste. For instance, the direct carbonylation of amines using carbon monoxide as a C1 building block, catalyzed by transition metals like gold and copper, represents a highly atom-economical approach to N-Boc protected amines. google.com This method circumvents the need for hazardous phosgene derivatives traditionally used in carbamate (B1207046) synthesis.

Furthermore, the development of solvent-free reaction conditions is a key aspect of sustainable synthesis. nih.gov Performing reactions in the absence of volatile organic solvents not only reduces environmental pollution but also simplifies product purification. Researchers are investigating solid-state reactions and mechanochemical methods to achieve N-Boc protection and subsequent functionalization with minimal solvent usage.

The concept of a "direct cycle between coproduct and reactant" is another innovative approach to improving atom economy. This involves designing synthetic pathways where a byproduct of one reaction can be efficiently recovered and reused as a reactant in a subsequent step, creating a closed-loop system with minimal waste generation.

These sustainable and atom-economical protocols are not only environmentally benign but also offer economic advantages by reducing raw material consumption and waste disposal costs, making the synthesis of this compound and its derivatives more viable for large-scale industrial applications.

Beyond the Basics: Expanding Diversification Strategies for Advanced Functionalization

The true potential of this compound lies in its ability to serve as a versatile scaffold for the synthesis of a diverse range of complex molecules. The presence of two distinct amine functionalities, one protected and one free, allows for sequential and site-selective modifications, opening up a vast chemical space for exploration.

Advanced functionalization strategies are being developed to exploit this unique structural feature. For instance, the free amine can undergo a variety of transformations, including alkylation, arylation, acylation, and sulfonylation, to introduce diverse functional groups. Subsequent deprotection of the Boc group reveals a second primary amine that can be further modified, leading to the creation of unsymmetrical diamine derivatives with tailored properties.

One promising area of research is the use of this compound in the synthesis of peptidomimetics and other biologically active molecules. nih.gov The diamine backbone can be incorporated into peptide sequences to create novel structures with enhanced stability and biological activity. Furthermore, the strategic functionalization of the amine groups can be used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

The development of novel multicomponent reactions (MCRs) involving this compound is another exciting avenue for diversification. MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step, offering a highly efficient and convergent approach to chemical synthesis. The bifunctional nature of this compound makes it an ideal substrate for the design of new MCRs, enabling the creation of diverse molecular libraries for high-throughput screening.

These expanded diversification strategies are transforming this compound from a simple building block into a powerful tool for the construction of complex and functionally rich molecules with applications in medicinal chemistry, materials science, and beyond.

The Future is Fluid: Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers numerous advantages over traditional batch processes, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. mdpi.comnih.gov

The synthesis of N-Boc protected amines and their derivatives is well-suited for flow chemistry applications. The protection and deprotection steps, as well as subsequent functionalization reactions, can be carried out in a continuous manner, eliminating the need for manual handling and isolation of intermediates. This not only improves efficiency but also enhances safety, particularly when dealing with exothermic or unstable reactions.

Automated synthesis platforms, which combine robotics, software, and analytical instrumentation, are revolutionizing the way chemical synthesis is performed. chimia.ch These platforms enable the rapid and parallel synthesis of large libraries of compounds with minimal human intervention. This compound, with its versatile reactivity, is an ideal building block for automated synthesis. Its incorporation into automated workflows allows for the systematic exploration of chemical space and the rapid identification of compounds with desired properties.

The combination of flow chemistry and automated synthesis offers a powerful synergy for the production of this compound derivatives. For example, an automated flow system could be designed to perform the initial N-Boc protection, followed by a series of diversification reactions in different flow reactors, all under computer control. This would enable the on-demand synthesis of a wide range of compounds with high purity and reproducibility.

The integration of this compound with these advanced technologies is not only accelerating the pace of chemical research and development but also paving the way for more efficient and sustainable manufacturing processes.

Uncharted Territory: Exploration of Unconventional Reactivity and Catalytic Applications

While the conventional reactivity of the amine and Boc-protected amine groups of this compound is well-established, there is a growing interest in exploring its unconventional reactivity and potential catalytic applications. The unique juxtaposition of the two amine functionalities may give rise to novel chemical transformations that are not possible with simpler monofunctional amines.

One area of investigation is the development of intramolecular reactions where the two amine groups participate in a concerted or sequential manner. For example, the free amine could act as an internal base or nucleophile to promote reactions at the Boc-protected amine or vice versa after deprotection. Such intramolecular catalysis could lead to highly selective and efficient transformations.

Another exciting prospect is the use of this compound as a ligand for the development of novel metal catalysts. The diamine backbone can coordinate to a metal center, creating a chiral or achiral environment that can influence the outcome of a catalytic reaction. The ability to easily modify the amine groups allows for the fine-tuning of the ligand's steric and electronic properties, enabling the optimization of catalyst performance for specific applications. For instance, metal complexes bearing ligands derived from this compound could find use in asymmetric catalysis, a field of critical importance in the synthesis of enantiomerically pure pharmaceuticals. ias.ac.in

Furthermore, the exploration of the reactivity of this compound under non-classical reaction conditions, such as electrochemical or photochemical activation, could unveil new synthetic pathways. These methods can generate highly reactive intermediates that may undergo unique and otherwise inaccessible transformations.

The investigation of the unconventional reactivity and catalytic potential of this compound is still in its early stages, but it holds the promise of discovering new chemical reactions and catalytic systems with broad applications in organic synthesis. This exploration into uncharted territory is a testament to the enduring quest for innovation in the field of chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.